(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
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Description
(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNO3 and its molecular weight is 175,23*36,46 g/mole. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Applications in Organic Chemistry : (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride serves as a key intermediate in the synthesis of various organic compounds. For instance, it plays a crucial role in the synthesis of L-cystine derivatives used in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). The compound's versatility is further demonstrated in the enantioselective synthesis of neuroexcitant analogues, showcasing its importance in the development of compounds with potential neurological activity (Pajouhesh et al., 2000).
Reactivity and Derivative Formation : The compound's reactivity is explored in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, where it undergoes various substitution reactions, leading to the formation of a wide array of substitution products. This demonstrates its potential as a building block in chemical synthesis (Baš et al., 2001).
Molecular Structure and Conformation
Crystal Structure Analysis : The detailed study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the intricate conformational aspects and intermolecular bonding in compounds derived from this compound. This research provides valuable insights into the conformations stabilized by weak intermolecular interactions (Kozioł et al., 2001).
Catalysis and Ligand Design
Ligand Design and Catalysis : The compound's derivatives have been used in designing novel ligands for catalysis, highlighting its role in enhancing enantioselectivity in chemical reactions. This application is particularly important in asymmetric synthesis, where the creation of chiral molecules is crucial (Jimeno et al., 2003).
Antimicrobial Potential
Potential Antimicrobial Applications : Derivatives of this compound have been explored for their antimicrobial properties, indicating its potential utility in developing new antimicrobial agents. This aspect opens up avenues for further research in the field of medicinal chemistry (Doraswamy & Ramana, 2013).
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544095 |
Source
|
Record name | Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78537-14-1 |
Source
|
Record name | Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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